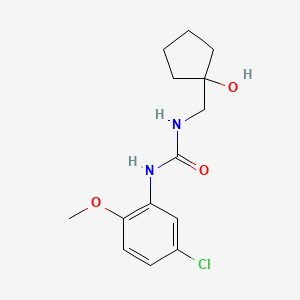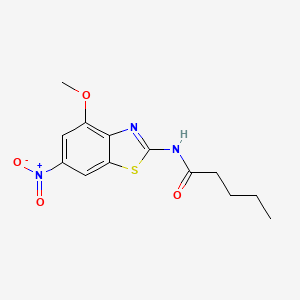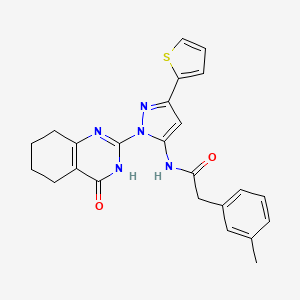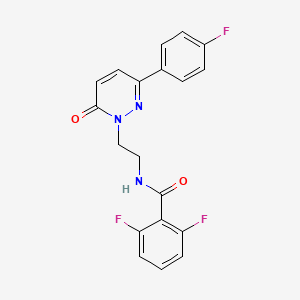![molecular formula C20H20F3N7O2 B2497960 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide CAS No. 1058234-81-3](/img/structure/B2497960.png)
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process. Initially, a 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine base is synthesized using a one-pot mode with pyridine and 3,6-dichloropyridazine in toluene. Subsequently, this base is conjugated with corresponding secondary amines to afford the target compounds, including the one . This synthesis route is highlighted for its effectiveness in producing a variety of triazolo-pyridazine derivatives with potential biological activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
Molecular docking and structural analysis are pivotal in understanding the interaction of these compounds with biological targets. The triazolo-pyridazine derivatives have been subjected to molecular docking studies to elucidate their binding affinities towards specific receptors or enzymes. These analyses provide insights into the compound's potential mechanism of action at the molecular level, although specific details on the compound require targeted molecular docking studies.
Chemical Reactions and Properties
The chemical reactivity of triazolo-pyridazine-6-yl-substituted piperazines includes their potential to undergo further functionalization or participate in biological interactions due to their active moieties. These compounds can exhibit various chemical behaviors, including interaction with radicals and enzymes, which contribute to their biological activities. For instance, antioxidant activities and enzyme inhibition potentials have been observed for similar compounds in this family, suggesting a wide range of possible chemical interactions (Bindu, Vijayalakshmi, & Manikandan, 2019).
科学的研究の応用
Antidiabetic Applications
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as antidiabetic medications. These compounds exhibited strong inhibition potential, excellent antioxidant, and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Applications
Patil et al. (2021) conducted a study on piperazine and triazolo-pyrazine derivatives, revealing that some compounds exhibited superior antimicrobial activity against specific bacterial strains. This study underscores the potential of such compounds in developing new antimicrobials (Patil et al., 2021).
Anticancer Applications
Bradbury et al. (2013) described the discovery of AZD3514, a compound involving modification of the triazolopyridazine moiety, as a clinical candidate for treating advanced prostate cancer, highlighting the role of structural modification in addressing drug safety and efficacy (Bradbury et al., 2013).
Antihypertensive Agents
Bayomi et al. (1999) reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, with some compounds showing promising antihypertensive activity. This indicates the potential application of such compounds in the treatment of hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
特性
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c21-20(22,23)32-15-5-3-14(4-6-15)24-19(31)29-11-9-28(10-12-29)17-8-7-16-25-26-18(13-1-2-13)30(16)27-17/h3-8,13H,1-2,9-12H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAELFMOWNMHAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)



![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)
